molecular formula C9H13N3O4S B1271992 N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine CAS No. 849035-93-4

N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine

Cat. No. B1271992
CAS RN: 849035-93-4
M. Wt: 259.28 g/mol
InChI Key: ZGBKVAJKDAKXKZ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine, or NEMSN for short, is an organic compound belonging to the family of amines. It is a colorless, water-soluble compound that is used in a variety of scientific research applications. NEMSN has a wide range of uses in the field of chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used to synthesize a variety of different compounds. In addition, NEMSN has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

  • Kinetics of Nitrogen-Sulfur(VI) Ester Reactions :Research by Spillane et al. (2001) explored the kinetics of nitrogen-sulfur(VI) ester reactions in acetonitrile, focusing on the E1cB mechanism, which is relevant in understanding the behavior of compounds like N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine in chemical reactions (Spillane et al., 2001).

  • Synthesis and Functionalization of Amines :A study by Senthamarai et al. (2018) describes an efficient method for synthesizing N-methyl- and N-alkylamines, often involving structures similar to this compound, using cobalt oxide nanoparticles. This method has implications for producing life-science molecules (Senthamarai et al., 2018).

  • Graphene-Based Catalysts in Nitro Compound Reduction :Research by Nasrollahzadeh et al. (2020) highlights the use of graphene-based catalysts in the reduction of nitro compounds to amines. The study is relevant for understanding the conversion processes involving compounds like this compound in the context of environmental remediation (Nasrollahzadeh et al., 2020).

  • Role in Liquid Phase Chemistry :Maier and Podlech (2004) discuss the use of a similar compound, 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc), as a substitute for Fmoc in liquid phase chemistry, implying potential applications of this compound in synthetic chemistry (Maier & Podlech, 2004).

  • Aminolysis of Sulfamate Esters :Spillane et al. (1996) studied the aminolysis of sulfamate esters, which is relevant to understanding the behavior of this compound in non-aqueous solvents, providing insights into its potential applications in pharmaceutical and industrial chemistry (Spillane et al., 1996).

  • Carbon Dioxide Capture and Nitrosamine Formation :Dai et al. (2012) explored the formation of nitrosamines from reactions involving amines during amine-based carbon dioxide capture. This research is indirectly relevant to this compound, as it provides insight into potential environmental and industrial applications (Dai et al., 2012).

  • Reductive Amination and Cobalt Oxide Nanoparticles :The study by Senthamarai et al. (2018) on the reductive amination process, using cobalt oxide nanoparticles, highlights a method for synthesizing N-methylated and N-alkylated amines. This process is relevant to compounds structurally related to this compound (Senthamarai et al., 2018).

properties

IUPAC Name

N'-(4-methylsulfonyl-2-nitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-17(15,16)7-2-3-8(11-5-4-10)9(6-7)12(13)14/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBKVAJKDAKXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375537
Record name N~1~-[4-(Methanesulfonyl)-2-nitrophenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849035-93-4
Record name N1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-[4-(Methanesulfonyl)-2-nitrophenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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